2-[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]cyclopentan-1-one
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Overview
Description
2-[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]cyclopentan-1-one is a chemical compound with the molecular formula C11H16N2O and a molecular weight of 192.26 g/mol This compound is characterized by the presence of a cyclopentanone ring substituted with a pyrazole moiety, which is further substituted with two methyl groups
Mechanism of Action
Target of Action
Pyrazole derivatives have been known to exhibit diverse pharmacological effects .
Mode of Action
Pyrazole derivatives have been reported to interact with various biological targets, leading to a range of pharmacological activities .
Biochemical Pathways
Pyrazole derivatives have been associated with various biochemical pathways due to their diverse pharmacological activities .
Result of Action
Pyrazole derivatives have been associated with a range of biological activities .
Action Environment
Environmental factors can significantly influence the action of many chemical compounds .
Biochemical Analysis
Biochemical Properties
2-[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]cyclopentan-1-one plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, this compound has been shown to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many drugs and endogenous compounds . The interaction with these enzymes can lead to either inhibition or activation, depending on the specific enzyme and the context of the reaction. Additionally, this compound can bind to certain receptor proteins, modulating their signaling pathways and affecting cellular responses .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the MAPK/ERK signaling pathway, which is involved in cell proliferation and differentiation . Furthermore, this compound can alter the expression of genes related to oxidative stress and apoptosis, thereby impacting cell survival and function .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, influencing their activity. For instance, the compound can inhibit the activity of certain enzymes by binding to their active sites, preventing substrate access . Additionally, this compound can activate or inhibit gene expression by interacting with transcription factors and other regulatory proteins . These interactions lead to changes in cellular function and response.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under standard laboratory conditions, but it can degrade over extended periods or under specific conditions . Long-term exposure to this compound in vitro or in vivo can lead to cumulative effects on cellular processes, such as altered gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhanced metabolic activity and improved cellular function . At higher doses, it can cause toxic or adverse effects, including oxidative stress and cellular damage . Threshold effects have been observed, where the compound’s impact on cellular processes changes significantly at specific dosage levels .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and conversion into other compounds . The compound can affect metabolic flux and alter metabolite levels, influencing overall cellular metabolism . Understanding these pathways is essential for predicting the compound’s behavior in biological systems and its potential therapeutic applications.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes . The compound’s localization and accumulation within specific tissues can influence its biological activity and effectiveness . These transport and distribution mechanisms are crucial for determining the compound’s pharmacokinetics and pharmacodynamics.
Subcellular Localization
The subcellular localization of this compound plays a vital role in its activity and function. The compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For example, it may localize to the mitochondria, where it can influence mitochondrial function and energy production . Understanding the subcellular localization of this compound is essential for elucidating its mechanism of action and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]cyclopentan-1-one typically involves the reaction of 1,3-dimethyl-1H-pyrazole with cyclopentanone under specific conditions. One common method involves the use of a base such as sodium hydride (NaH) to deprotonate the pyrazole, followed by the addition of cyclopentanone . The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
2-[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]cyclopentan-1-one can undergo various chemical reactions, including:
Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace specific functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3), and other oxidizing agents.
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4), and other reducing agents.
Substitution: Various nucleophiles, such as halides, amines, and thiols, under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
2-[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]cyclopentan-1-one has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and heterocyclic compounds.
Biology: The compound is used in studies related to enzyme inhibition and protein-ligand interactions.
Industry: The compound is utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
2-[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]cyclopentan-1-amine: This compound is structurally similar but contains an amine group instead of a ketone.
3,5-dimethyl-1H-pyrazole: A simpler pyrazole derivative without the cyclopentanone ring.
1,3-dimethyl-1H-pyrazole: Another pyrazole derivative with two methyl groups but lacking the cyclopentanone ring.
Uniqueness
2-[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]cyclopentan-1-one is unique due to its specific combination of a cyclopentanone ring and a substituted pyrazole moiety. This structure imparts distinct chemical and biological properties, making it valuable for various applications .
Properties
IUPAC Name |
2-[(2,5-dimethylpyrazol-3-yl)methyl]cyclopentan-1-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O/c1-8-6-10(13(2)12-8)7-9-4-3-5-11(9)14/h6,9H,3-5,7H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JQCPGQVJZMXZRB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)CC2CCCC2=O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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